7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 317.28 g/mol. It is classified as a pyrazolopyrimidine derivative, known for its potential applications in medicinal chemistry, particularly in anticancer research. The compound has a melting point range of 230 to 232 °C and is recognized as an irritant, necessitating careful handling in laboratory settings .
This compound is sourced from various chemical suppliers, including VWR and Sigma-Aldrich, which provide it in high purity (≥95%). It falls under the category of heterocyclic compounds due to its fused pyrazole and pyrimidine rings. The trifluoromethyl group attached to the phenyl ring enhances its biological activity and solubility properties .
The synthesis of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions that may include:
The molecular structure of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile features:
The structural formula can be represented as follows:
The compound's structural data includes:
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create new derivatives for further study .
The mechanism of action for 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile primarily involves its interaction with specific biological targets, such as kinases or enzymes involved in cancer cell proliferation.
Research indicates that compounds within this class may inhibit certain cellular pathways that lead to cancer cell growth and survival. The precise mechanism often involves binding to active sites on target proteins, altering their activity and leading to apoptosis (programmed cell death) in cancer cells .
Experimental studies have shown promising anticancer activity against various cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and Hep-2 (laryngeal cancer), highlighting the potential therapeutic applications of this compound .
The physical properties of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile include:
Chemical properties include:
These properties are critical for determining appropriate storage conditions and handling practices in laboratory environments .
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific applications:
The construction of the pyrazolo[1,5-a]pyrimidine core hinges on regioselective cyclocondensation between 5-amino-3-(3-(trifluoromethyl)phenyl)pyrazole and β-enaminones. This strategy exploits the dimethylamino group in β-enaminones as a chemoselective leaving group, enabling an aza-Michael addition-elimination mechanism. The reaction initiates via nucleophilic attack of the aminopyrazole’s exocyclic -NH₂ at the Cβ position of the β-enaminone, followed by intramolecular cyclization where the pyrazole nitrogen attacks the carbonyl carbon. This sequence ensures unambiguous regiocontrol, positioning the 3-(trifluoromethyl)phenyl group exclusively at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold [8].
For 7-amino-6-cyano derivatives, β-enaminones bearing electron-withdrawing nitrile groups are employed. The trifluoromethyl moiety enhances electrophilicity at the reaction site, accelerating cyclization. Typical conditions involve refluxing ethanol with catalytic p-toluenesulfonic acid (5–10 mol%), yielding the target carbonitrile in 70–85% isolated yield after recrystallization. This method circumvents chromatographic purification, critical for industrial-scale synthesis [5] [8].
Table 1: Key Regioselective Cyclocondensation Parameters
Aminopyrazole | β-Enaminone R-Group | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|
5-Amino-3-(3-(CF₃)phenyl)pyrazole | CN (Cyanide) | Ethanol | p-TsOH (10 mol%) | 82 |
5-Amino-3-(4-bromophenyl)pyrazole | COOEt (Ester) | Toluene | p-TsOH (5 mol%) | 78 |
5-Amino-3-methylpyrazole | CF₃ (Trifluoromethyl) | DMF | Piperidine | 65 |
Conventional thermal cyclocondensations require 8–24 hours under reflux, posing scalability challenges due to energy inefficiency and byproduct formation. Microwave-assisted solvent-free protocols overcome these limitations by leveraging direct dielectric heating. In synthesizing the title compound, neat mixtures of 5-amino-3-(3-(trifluoromethyl)phenyl)pyrazole and β-enaminonitrile precursors are irradiated at 150–180°C for 15–30 minutes, achieving near-quantitative conversions (>95%) and isolated yields of 88–92% [8].
The absence of solvent suppresses hydrolysis of the critical nitrile functionality while minimizing exothermic decomposition. Reaction kinetics studies reveal a 50-fold rate enhancement compared to oil-bath heating, attributable to instantaneous core temperature homogeneity. This approach aligns with green chemistry principles by eliminating volatile organic solvents and reducing energy consumption by >90%. Industrial applicability is demonstrated in kilogram-scale syntheses for Bruton’s tyrosine kinase inhibitors, where the pyrazolo[1,5-a]pyrimidine core serves as a key pharmacophore [2] [8].
Table 2: Microwave vs. Conventional Synthesis Performance
Parameter | Microwave Protocol | Conventional Protocol |
---|---|---|
Reaction Time | 15–30 minutes | 8–24 hours |
Temperature Range | 150–180°C | 80–120°C |
Isolated Yield | 88–92% | 70–85% |
Solvent Consumption | None | 10–20 L/kg substrate |
Energy Consumption (kWh/kg) | 5–8 | 90–120 |
Late-stage diversification at the C5 position of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile enables access to bis(trifluoromethyl) analogs with enhanced bioactivity. The strategy employs electrophilic iodination using N-iodosuccinimide (NIS) in DMF at 0–25°C, selectively substituting the C5 hydrogen with iodine within 2 hours (yield: 90–95%). The resultant 5-iodo derivative serves as a versatile intermediate for transition-metal-catalyzed trifluoromethylation [8].
Copper-mediated cross-coupling with Umemoto’s reagent (1-trifluoromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) installs the second trifluoromethyl group. Optimal conditions use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and DMF at 120°C for 12 hours, achieving 70–75% yields. The strong electron-withdrawing nature of the C6-cyano group facilitates oxidative addition at C5, while the 3-(trifluoromethyl)phenyl moiety remains inert. Bis(trifluoromethyl) derivatives exhibit improved metabolic stability and membrane permeability in preclinical studies, attributed to increased lipophilicity (clogP: 3.8 vs. 3.2 for the mono-CF₃ parent) [8].
Table 3: Sequential Functionalization Intermediates
Intermediate/Product | Reagents | Conditions | Yield (%) |
---|---|---|---|
5-Iodo-7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]-6-cyanopyrazolo[1,5-a]pyrimidine | NIS (1.1 eq), DMF | 0°C → 25°C, 2 h | 93 |
5,3-Bis(trifluoromethyl)-7-amino-2-methyl-6-cyanopyrazolo[1,5-a]pyrimidine | CuI/phenanthroline, Umemoto’s reagent, DMF | 120°C, 12 h | 72 |
5-Trifluoromethyl-7-amino-2-methyl-3-[3-(methyl)phenyl]-6-cyanopyrazolo[1,5-a]pyrimidine | As above | 120°C, 12 h | 68 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: